

"BATU" synthesis and characterization

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Compound of Interest

Compound Name: BATU

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An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-benzoylamino-phenyl)-3-(4-methoxyphenyl)urea (**BATU**)

Disclaimer: The compound "**BATU**" is presumed to be an acronym for 1-(4-benzoylamino-phenyl)-3-(4-methoxyphenyl)urea. As of the latest literature search, no specific publication details the synthesis, characterization, and biological activity of this exact molecule. This guide, therefore, presents a putative synthetic pathway and expected characterization data based on established methodologies for analogous N,N'-diaryl ureas. The biological context is discussed in relation to the known activities of this chemical class, particularly as kinase inhibitors.

Introduction

N,N'-diaryl ureas are a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.^{[1][2]} Their rigid backbone and ability to form key hydrogen bond interactions make them potent inhibitors of various enzymes, particularly protein kinases.^{[3][4]} This technical guide outlines a proposed synthesis, methods for characterization, and a discussion of the potential biological activities of 1-(4-benzoylamino-phenyl)-3-(4-methoxyphenyl)urea (**BATU**), a representative member of this class.

Synthesis of BATU

The synthesis of **BATU** can be approached through a convergent strategy, involving the preparation of two key intermediates: N-(4-aminophenyl)benzamide and 4-methoxyphenyl isocyanate. These intermediates are then coupled to form the final diaryl urea product.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)benzamide

A solution of 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Benzoyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford N-(4-nitrophenyl)benzamide.

Step 2: Synthesis of N-(4-aminophenyl)benzamide

N-(4-nitrophenyl)benzamide (1.0 eq) is dissolved in ethanol, and palladium on carbon (10% w/w, 0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield N-(4-aminophenyl)benzamide.

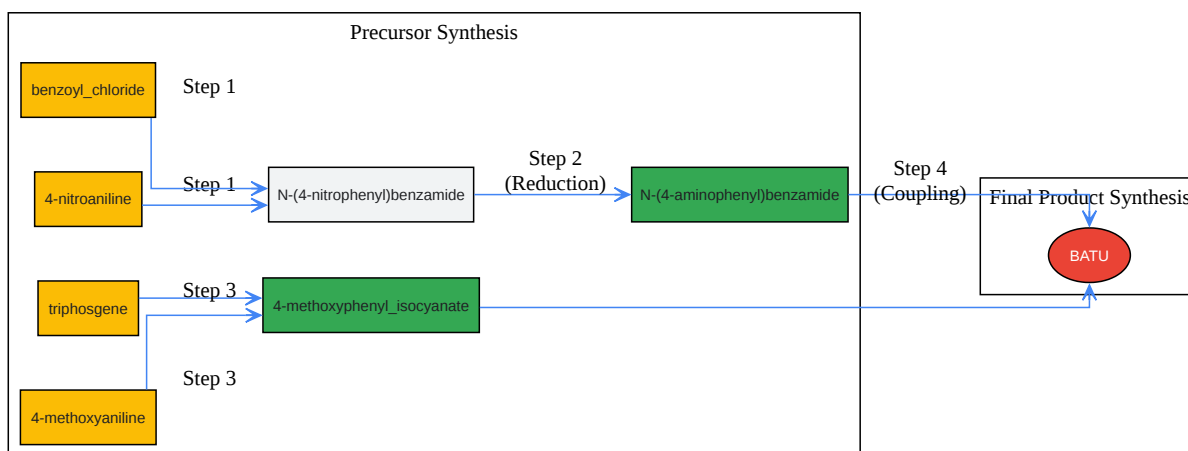
Step 3: Synthesis of 4-methoxyphenyl isocyanate

To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as toluene, triphosgene (0.4 eq) is added portion-wise at 0 °C, followed by the slow addition of a base like triethylamine (2.2 eq). The reaction mixture is then heated to reflux for 3 hours. After cooling, the solvent is removed under reduced pressure, and the crude 4-methoxyphenyl isocyanate is purified by vacuum distillation.^[5]

Step 4: Synthesis of 1-(4-benzoylamino-phenyl)-3-(4-methoxyphenyl)urea (**BATU**)

N-(4-aminophenyl)benzamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, 4-methoxyphenyl isocyanate (1.05 eq) is added, and the reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to give the final product, 1-(4-benzoylamino-phenyl)-3-(4-methoxyphenyl)urea (**BATU**).^[5]

Logical Workflow for BATU Synthesis



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Caption: Synthetic workflow for 1-(4-benzoylamino-phenyl)-3-(4-methoxyphenyl)urea (**BATU**).

Characterization of BATU

The synthesized **BATU** would be characterized using standard analytical techniques to confirm its structure and purity. The expected data, based on analogous compounds, are summarized below.

Predicted Characterization Data

Parameter	Predicted Value
Molecular Formula	C ₂₁ H ₁₉ N ₃ O ₃
Molecular Weight	361.39 g/mol
Appearance	White to off-white solid
Melting Point	> 200 °C
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 10.2 (s, 1H, Ar-NH-CO), 8.8 (s, 1H, Ar-NH-CO), 8.7 (s, 1H, CO-NH-Ar), 7.9 (d, 2H, Ar-H), 7.6-7.5 (m, 3H, Ar-H), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.7 (s, 3H, OCH ₃)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): 165.5 (C=O, amide), 152.5 (C=O, urea), 155.0, 140.0, 138.0, 135.0, 132.0, 131.5, 128.5, 128.0, 121.0, 119.0, 114.0, 55.5 (OCH ₃)
Mass Spectrometry (ESI+)	m/z: 362.1 [M+H] ⁺ , 384.1 [M+Na] ⁺
FT-IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~1700 (C=O stretch, urea), ~1650 (C=O stretch, amide), ~1550 (N-H bend), ~1240 (C-O stretch)

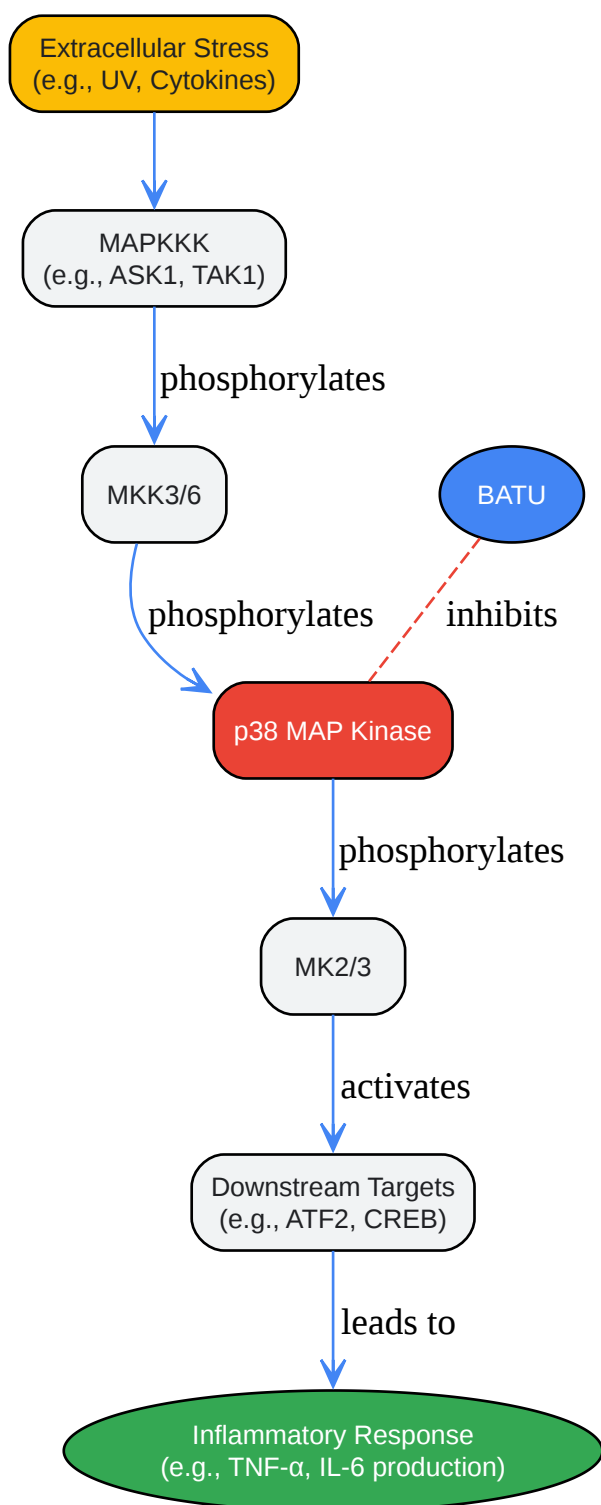
Potential Biological Activity and Signaling Pathway

N,N'-diaryl ureas are well-established as "Type II" kinase inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase.^[6] This allosteric inhibition mechanism can provide high selectivity and potency.^[6] Prominent examples of diaryl urea drugs include Sorafenib and Regorafenib, which target multiple kinases involved in tumor progression and angiogenesis, such as VEGFR, PDGFR, and Raf kinases.^[5]

Given its structure, **BATU** is a plausible candidate for a kinase inhibitor. The benzoylaminophenyl moiety could occupy the ATP-binding pocket, while the methoxyphenyl group could extend into a hydrophobic region. The urea linkage is crucial for forming hydrogen bonds with the kinase hinge region.

A potential target for **BATU** could be the p38 MAP kinase, a key regulator of inflammatory cytokine production.[3][6] Inhibition of p38 is a therapeutic strategy for various inflammatory diseases.

Hypothesized p38 MAP Kinase Signaling Pathway Inhibition by **BATU**



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Caption: Hypothesized inhibition of the p38 MAP kinase signaling pathway by **BATU**.

Conclusion

While specific experimental data for 1-(4-benzoylamino-phenyl)-3-(4-methoxyphenyl)urea (**BATU**) is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. The structural features of **BATU** strongly suggest its potential as a kinase inhibitor, a hypothesis that warrants further investigation. The protocols and predictive data herein serve as a valuable resource for researchers interested in the synthesis and evaluation of novel diaryl urea-based compounds for drug discovery.

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